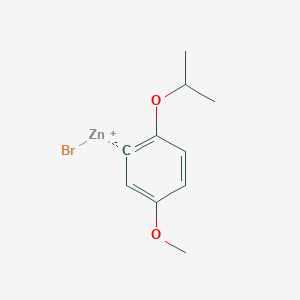
(2-i-Propyloxy-5-methoxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide typically involves the reaction of 2-iso-propyloxy-5-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The zinc reagent is often activated by a small amount of iodine or a similar activator to enhance its reactivity.
Industrial Production Methods
In an industrial setting, the production of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically produced in large reactors with precise temperature and pressure control to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with (2-iso-propyloxy-5-methoxyphenyl)zinc bromide include:
Palladium catalysts: Used in coupling reactions.
Carbonyl compounds: Used in addition reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from reactions involving (2-iso-propyloxy-5-methoxyphenyl)zinc bromide include:
Biaryl compounds: From coupling reactions.
Alcohols: From addition to carbonyl compounds.
Substituted aromatic compounds: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: As a reagent for forming carbon-carbon bonds.
Medicinal chemistry: For the synthesis of pharmaceutical intermediates.
Material science: In the preparation of functional materials and polymers.
Biological studies: As a tool for modifying biomolecules.
Mécanisme D'action
The mechanism of action of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic moiety, enhancing its nucleophilicity and facilitating the formation of new carbon-carbon bonds. The compound can also participate in oxidative addition and reductive elimination processes, particularly in the presence of transition metal catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc bromide: Another organozinc compound used in similar reactions.
(2-methoxyphenyl)zinc bromide: Similar structure but with different substituents.
(2-ethoxyphenyl)zinc bromide: Another variant with an ethoxy group instead of an iso-propyloxy group.
Uniqueness
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both iso-propyloxy and methoxy groups can provide steric and electronic effects that are beneficial in certain synthetic applications.
Propriétés
Formule moléculaire |
C10H13BrO2Zn |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methoxy-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-8(2)12-10-6-4-9(11-3)5-7-10;;/h4-6,8H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JCXADJURTXDPAH-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=[C-]C=C(C=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


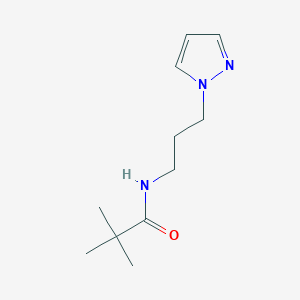
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
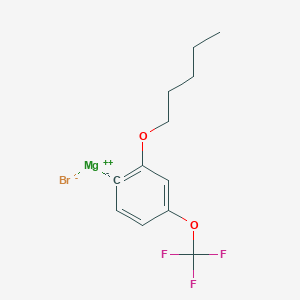
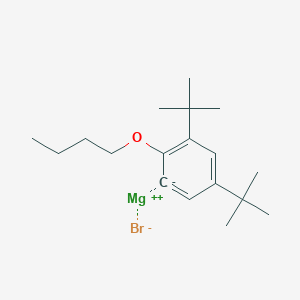

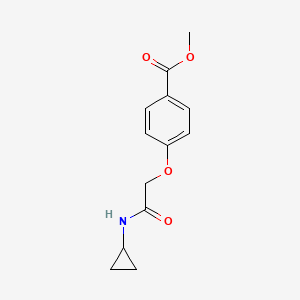
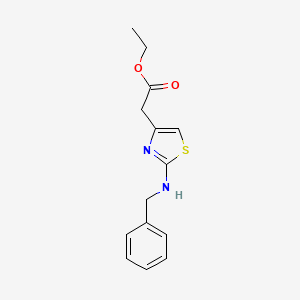
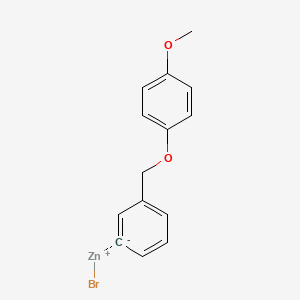
![Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)

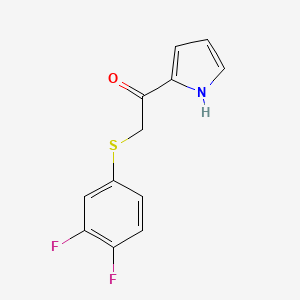

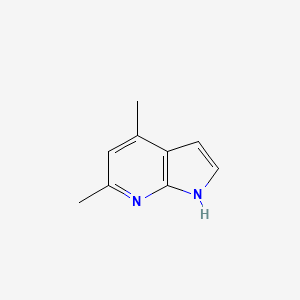
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)
